Gambogin
Overview
Description
Gambogin is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tree native to Southeast Asia. This compound belongs to the xanthonoid family and is known for its vibrant yellow color. Historically, this compound has been used as a pigment and in traditional medicine for its purported health benefits.
Mechanism of Action
Target of Action
Gambogic acid, a naturally occurring xanthone-based moiety reported from the Garcinia hanburyi tree, is known to perform numerous intracellular and extracellular actions . It targets various cellular processes including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities .
Mode of Action
The chemical structure of Gambogic acid defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site . This is the physical location where the compound acts. The compound interacts with its targets, leading to changes in the cellular processes it targets .
Biochemical Pathways
Gambogic acid has been found to inhibit the CXCR4 signaling pathways . It also inhibits the MET-mediated cell survival pathways (AKT/STAT/RAS/MAPK) in certain models . These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell death and reduced tumor growth .
Pharmacokinetics
The plasma pharmacokinetics, excretion, and tissue distribution of Gambogic acid were investigated after intravenous administration in rats . The elimination half-life (t 1/2) values for Gambogic acid were estimated to be between 14.9 and 16.1 minutes, while the mean area under concentration-time curve (AUC t) values were between 54.2 and 182.4 μg·min/ml .
Result of Action
The results of studies have supported the hypothesis that Gambogic acid works to suppress nuclear factor-κΒ (NF-κΒ) activation that is induced by various inflammatory agents and carcinogens . In multiple myeloma, osteoclastogenesis is very common in which patients suffer from weakening of the bones. Gambogic acid inhibits such osteoclastogenesis by inhibiting CXCR4 signaling pathways .
Biochemical Analysis
Biochemical Properties
Gambogin is known to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It increases the p53 expression at the translational level by downregulating the mdm2 gene expression .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by inducing programmed cell death, autophagy, and cell cycle arrest . It also has antiangiogenesis, antimetastatic, and anti-inflammatory activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces extrinsic as well as intrinsic apoptotic cell death in a variety of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It exhibits potent anticancer activity via various targets including apoptosis property, cell cycle arrest, and antiangiogenesis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have significantly enhanced antitumor effects against various cancers with reduced side effects
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gambogin involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of pericyclic reactions, which are accelerated in aqueous media.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the resin of Garcinia hanburyi. The resin is collected by making incisions in the bark of the tree and allowing the milky yellow gum to exude and solidify. This resin is then processed to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Gambogin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of new compounds with varied activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Gambogin has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of complex organic molecules.
Industry: The compound is used in the production of varnishes and adhesives due to its resinous nature.
Comparison with Similar Compounds
Gambogin is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Gambogic Acid: Known for its potent anticancer properties and similar mechanisms of action.
Gambogenic Acid: Exhibits cytotoxic and antiproliferative activities.
Morellic Acid: Another xanthonoid with potential antidiabetic properties.
Properties
IUPAC Name |
12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSUFYGCWITFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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